molecular formula C11H26N+ B097695 Octyltrimethylammonium CAS No. 15461-38-8

Octyltrimethylammonium

Cat. No. B097695
CAS RN: 15461-38-8
M. Wt: 172.33 g/mol
InChI Key: HTKPDYSCAPSXIR-UHFFFAOYSA-N
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Description

Octyltrimethylammonium (OTMA) is a quaternary ammonium compound that has been widely used in scientific research as a surfactant, emulsifier, and dispersant. It is an ionic liquid that is soluble in water and organic solvents. OTMA has been used in various fields of research, including material science, biochemistry, and biotechnology.

Scientific Research Applications

1. Molecular Motions in Surfactants

Octyltrimethylammonium salts have been studied for their molecular motions, particularly in surfactants. The 13C spin-lattice relaxation times of alkyl carbons in these salts indicate diverse molecular motions in both monomer and micellar states. This research is significant for understanding surfactant behavior at different concentrations and magnetic field strengths (Uzu, Saito, & Yokoi, 1989).

2. Micelle Formation and Thermodynamics

Studies have also focused on the micelle formation of octyltrimethylammonium bromide in aqueous solutions, exploring the critical micelle concentration and its temperature dependence. These findings have implications for the thermodynamic functions of micelle formation, which are vital in the field of colloid and interface science (Zieliński, 1989).

3. Electrochemical Properties

Research on the electroreduction of Zn2+ in the presence of octyltrimethylammonium bromide offers insights into the kinetics and mechanisms of electrode processes. This is important for understanding the inhibiting effects of such surfactants in electrochemical reactions and could have applications in electroplating and battery technology (Nieszporek, 2013).

4. Surface Adsorption

The behavior of octyltrimethylammonium bromide electrosorption on mercury electrodes in various solutions has been a subject of study, particularly its adsorption constants and interactions with electrode charges. These findings have applications in electrochemistry and surface science, informing the understanding of surfactant behavior at interfaces (Gugała-Fekner, Nieszporek, & Sieńko, 2016).

5. Biological and Toxicological Aspects

Octyltrimethylammonium tetrathiotungstate has been synthesized and evaluated for its biological and toxic aspects. These studies are critical for understanding the biocompatibility and potential biomedical applications of such compounds, including their role as copper antagonists (Vega-Granados et al., 2020).

properties

CAS RN

15461-38-8

Product Name

Octyltrimethylammonium

Molecular Formula

C11H26N+

Molecular Weight

172.33 g/mol

IUPAC Name

trimethyl(octyl)azanium

InChI

InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1

InChI Key

HTKPDYSCAPSXIR-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](C)(C)C

Canonical SMILES

CCCCCCCC[N+](C)(C)C

Other CAS RN

15461-38-8

Related CAS

10108-86-8 (chloride)
14251-76-4 (iodide)
2083-68-3 (bromide)

synonyms

octyltrimethylammonium
octyltrimethylammonium bromide
octyltrimethylammonium chloride
octyltrimethylammonium iodide
trimethyloctylammonium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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